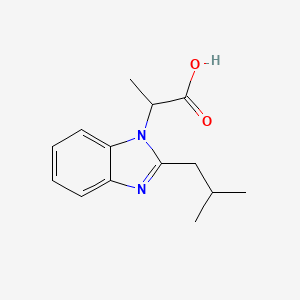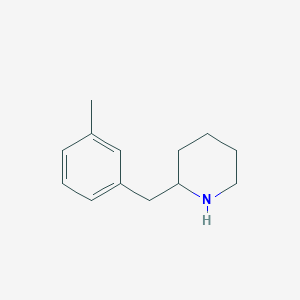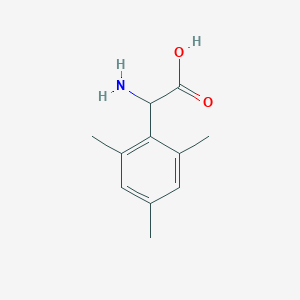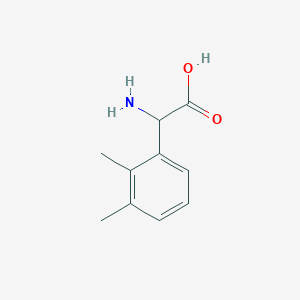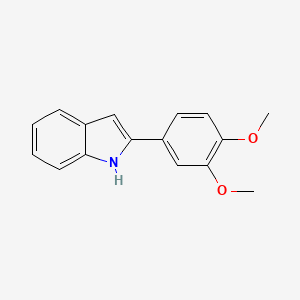
2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid” is a chemical compound with the molecular formula C12H17NO5 . It is also known by other names such as Boc-(S)-3-amino-3-(2-furyl)-propionic acid, (3S)-3-(furan-2-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, and others .
Molecular Structure Analysis
The molecular weight of this compound is 255.27 g/mol . The InChI code is 1S/C12H17NO5/c1-12(2,3)18-11(16)13-9(10(14)15)7-8-5-4-6-17-8/h4-6,9H,7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m1/s1 . The compound has a canonical SMILES representation of CC©©OC(=O)NC@HC(=O)O .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 255.27 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 6 . The exact mass and monoisotopic mass of the compound is 255.11067264 g/mol . The topological polar surface area of the compound is 88.8 Ų . The compound has a heavy atom count of 18 .
Aplicaciones Científicas De Investigación
Pharmaceutical Testing
“Boc-3-(2-Furyl)-DL-alanine” is used in pharmaceutical testing . It serves as a high-quality reference standard for accurate results, ensuring the effectiveness and safety of drugs.
Biological Research
This compound is valuable in biological research . Its complex structure makes it useful for studying various biological processes, contributing to our understanding of life at the molecular level.
Chemical Research
In the field of chemical research, “Boc-3-(2-Furyl)-DL-alanine” is studied for its unique properties . Researchers analyze its structure, melting point, boiling point, density, and molecular weight to gain insights into its behavior and potential applications.
Drug Therapy Development
“Boc-3-(2-Furyl)-DL-alanine” plays a significant role in the development of novel pharmaceuticals . Its unique structure and properties make it a promising candidate for the development of new drugs.
Peptide Synthesis
This compound is used in peptide synthesis . Peptides are short chains of amino acids that play crucial roles in biological functions. The ability to synthesize peptides allows researchers to study their functions and develop peptide-based drugs.
Study of Biological Processes
“Boc-3-(2-Furyl)-DL-alanine” is used to study various biological processes. Its complex structure provides exceptional perplexity, making it valuable for understanding how these processes work at a molecular level.
Safety and Hazards
The compound has a GHS07 pictogram. The signal word for the compound is “Warning”. The hazard statements for the compound are H315, H319, and H335 . The precautionary statements for the compound are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5/c1-12(2,3)18-11(16)13-9(10(14)15)7-8-5-4-6-17-8/h4-6,9H,7H2,1-3H3,(H,13,16)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLUWSMJXXBOLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CO1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid | |
CAS RN |
870245-94-6 |
Source


|
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-(furan-2-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

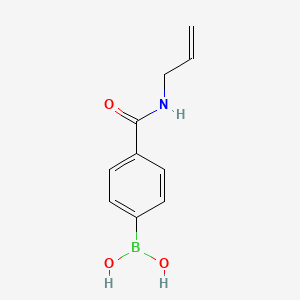

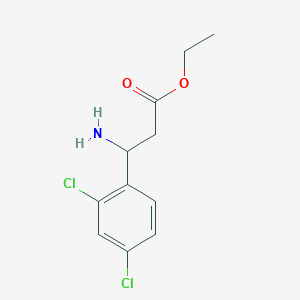


![Methyl 4-[(3-chloropropanoyl)amino]benzoate](/img/structure/B1274421.png)
![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B1274423.png)

